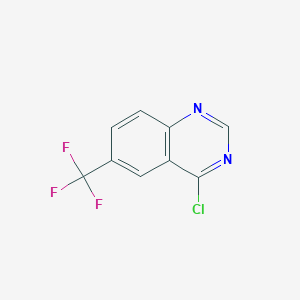

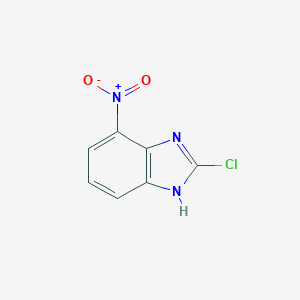

2-Chloro-4-nitro-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Solid-State Versatility of 2-Chloro-4-nitrobenzoic Acid

2-Chloro-4-nitrobenzoic acid, a compound closely related to 2-Chloro-4-nitro-1H-benzimidazole, has been studied for its antiviral properties, particularly in the treatment of HIV and immune deficiency diseases. A series of molecular salts of this compound with pyridyl and benzoic acid derivatives were synthesized using a crystal engineering approach. These salts were structurally characterized by spectroscopic, thermal, and X-ray diffraction techniques. The study found that halogen bonds, in addition to strong hydrogen bonds, play a crucial role in the crystal stabilization of these molecular adducts .

Molecular Structure of 2-Chloromethyl-1H-benzimidazole Hydrochloride

The molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride was extensively studied using various techniques including X-ray crystallography and spectral studies. The compound forms an infinite chain structure through intermolecular hydrogen bonds. Theoretical calculations such as DFT were used to optimize the structure and predict vibrational frequencies and molecular orbitals. The antibacterial activity of the compound was also evaluated, showing potential as an antibacterial agent .

Synthesis and Reactivity of 1-(4-nitrobenzyl)-2-chloromethyl Benzimidazole

The synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole was reported, which is capable of undergoing nucleophilic substitution with pyridine. The synthesis involved the reaction of 1,2-phenylenediamine and the use of glycolic acid for the cyclization step to avoid by-products. The X-ray structures of the synthesized compounds were presented, providing insight into their potential reactivity .

Potential of 4-Chloro-2-fluoro-5-nitrobenzoic Acid in Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid was described as a multireactive building block for the synthesis of various nitrogenous heterocycles. The study explored its use in solid-phase synthesis to create diverse libraries of heterocycles, which are important in drug discovery. The limitations of the method were also discussed .

Benzimidazole Derivatives and Their PdCl2 Complexes

A study synthesized and characterized benzimidazole derivatives and their PdCl2 complexes. The substituents on the benzene ring, such as methyl, chloro, and nitro groups, were found to influence the melting point, solubility, and acidity of the compounds. The coordination of the ligands to the palladium was also investigated, providing insights into their chemical properties .

Benzimidazole Derivatives as Angiotensin II Receptor Antagonists

Benzimidazole derivatives were synthesized and screened for their antihypertensive activity. The study involved the condensation of 4-chloro-o-phenylenediamine with anthranilic acid and various aryl aldehydes. The synthesized compounds exhibited significant antihypertensive activity, highlighting their potential as therapeutic agents .

Antimicrobial and Anticancer Activity of Benzimidazole Derivatives

A new series of benzimidazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. The compounds showed potent activity against various bacterial and fungal strains, as well as against cancer cell lines. The study also included in silico ADMET profiling and molecular docking to predict the most suitable targets for the compounds' activities .

Copper-Catalyzed Synthesis of Benzimidazoles

A copper-catalyzed, one-pot, three-component synthesis of benzimidazoles was developed. The reaction involved the condensation of 2-haloanilines, aldehydes, and NaN3, showing good yields and functional group tolerance. This method provides an efficient way to synthesize benzimidazoles, which are important scaffolds in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

A study highlights the significance of imidazole derivatives, including benzimidazole compounds, for their antitumor activity. Compounds like 2-Chloro-4-nitro-1H-benzimidazole are under investigation for their potential to act as precursors in the synthesis of new antitumor drugs. This is particularly interesting for the synthesis of compounds with varied biological properties, suggesting a promising avenue for developing antitumor agents (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Medicinal Chemistry Applications

Research on nitroimidazoles, which include structures like 2-Chloro-4-nitro-1H-benzimidazole, has demonstrated their wide variety of potential applications in medicinal chemistry. These compounds have been actively researched for their roles as drugs, diagnostics, and pathological probes. Their significance lies in their broad spectrum of applications in anticancers, antimicrobials, and antiparasites. The combination of the imidazole ring with a nitro group lends these derivatives a unique structural and chemical basis for a range of applications (Li, Z.-Z., Maddili, S. K., Tangadanchu, V., Bheemanaboina, R. R., Lin, J.-M., Yang, R.-G., Cai, G.-X., & Zhou, C., 2018).

Biological and Electrochemical Activity

The compound 2-Chloro-4-nitro-1H-benzimidazole also features in studies focusing on its derivatives' chemistry and properties, including biological and electrochemical activities. Research reviews dealing with compounds containing benzimidazole and their complexes reveal fascinating variability in their properties, which might suggest potential interest points for further investigation (Boča, M., Jameson, R., & Linert, W., 2011).

Role in Agricultural and Veterinary Medicine

Besides its antitumor and medicinal chemistry applications, benzimidazole derivatives, including those related to 2-Chloro-4-nitro-1H-benzimidazole, have found applications in agriculture and veterinary medicine as fungicides and anthelmintic drugs. Their mode of action as specific inhibitors of microtubule assembly provides a strong basis for research into their broader applications (Davidse, L. C., 1986).

Eigenschaften

IUPAC Name |

2-chloro-4-nitro-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-7-9-4-2-1-3-5(11(12)13)6(4)10-7/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHWSFVCVDTHNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7-nitro-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-3,4,5,6-Tetrahydro-4beta,5beta-dihydroxy-3beta,6beta-epoxy-2H,8H-pyrimido[6,1-b][1,3]oxazocine-8,10(9H)-dio](/img/structure/B103309.png)